molecular formula C9H8N2O B6227316 1-aminoisoquinolin-7-ol CAS No. 215454-23-2

1-aminoisoquinolin-7-ol

Cat. No.: B6227316
CAS No.: 215454-23-2
M. Wt: 160.2
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Description

1-Aminoisoquinolin-7-ol (CID 142029947) is an isoquinoline derivative with the molecular formula C10H12N2O . While specific biological data for this compound is limited in public sources, its core structure is a key scaffold in medicinal chemistry. Scientific literature indicates that 1-amino-7-isoquinoline derivatives are investigated as potent and selective inhibitors of serine proteases, such as coagulation factor Xa, a key target in anticoagulation therapy . The presence of both amino and hydroxyl functional groups on the isoquinoline ring system makes it a versatile building block for synthesizing more complex molecules for pharmaceutical research and drug discovery . Researchers value this compound for developing novel small-molecule inhibitors and exploring structure-activity relationships. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

215454-23-2

Molecular Formula

C9H8N2O

Molecular Weight

160.2

Origin of Product

United States

Synthetic Methodologies for 1 Aminoisoquinolin 7 Ol and Its Derivatives

Classical and Contemporary Approaches to Isoquinoline (B145761) Core Formation

The foundational methods for constructing the isoquinoline ring system have been known for over a century. However, modern synthetic chemistry has seen significant modifications to these classic reactions and the development of new strategies for introducing key functional groups directly.

Several classical named reactions provide the basis for isoquinoline synthesis, including the Bischler–Napieralski, Pictet–Spengler, and Pomeranz–Fritsch reactions. atamanchemicals.comwikipedia.org These methods have been adapted and modified to allow for the synthesis of a wider variety of substituted isoquinolines.

The Bischler–Napieralski reaction involves the cyclodehydration of a β-phenylethylamine that has been acylated. atamanchemicals.com The resulting 3,4-dihydroisoquinoline (B110456) can then be dehydrogenated, often using a palladium catalyst, to yield the aromatic isoquinoline core. atamanchemicals.com A variation, the Pictet–Gams reaction , allows for the direct formation of the isoquinoline from a reactant with an additional hydroxyl group, which facilitates dehydration under the same conditions as the cyclization. wikipedia.org The Pictet–Spengler reaction is another important variation. rsc.org

The Pomeranz–Fritsch reaction offers another efficient pathway, utilizing a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532) in an acidic medium to form the isoquinoline. atamanchemicals.comwikipedia.org A key modification of this approach involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. nih.gov This method allows for the creation of highly substituted isoquinolines by trapping the eneamido anion intermediates with various electrophiles, providing a convergent route to complex structures. nih.gov

Reaction NameDescriptionStarting MaterialsKey Intermediates
Bischler–Napieralski Acylation and cyclodehydration of a β-phenylethylamine, followed by dehydrogenation. atamanchemicals.comβ-Phenylethylamine, Acylating agentAcylated β-phenylethylamine, 3,4-Dihydroisoquinoline
Pictet–Spengler Condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. rsc.orgβ-Arylethylamine, Aldehyde/KetoneSchiff base, Tetrahydroisoquinoline
Pomeranz–Fritsch Acid-catalyzed reaction of a benzaldehyde and an aminoacetoaldehyde acetal. atamanchemicals.comwikipedia.orgBenzaldehyde, Aminoacetoaldehyde diethyl acetalSchiff base
Poindexter Synthesis Addition of nitriles to o-tolylbenzamide dianions. nih.govo-Tolylbenzamide, NitrileDianion intermediate

Direct functionalization of the pre-formed isoquinoline ring is an alternative strategy for synthesizing derivatives like 1-aminoisoquinolin-7-ol. This involves the direct introduction of amino and hydroxyl groups onto the heterocyclic core.

Direct hydroxylation of isoquinoline can be achieved at high temperatures using potassium hydroxide, which results in the formation of 1-isoquinolone ('isocarbostyril'). iust.ac.ir Isoquinolinols where the oxygen is not at the C-1 or C-3 positions behave as true phenols. iust.ac.ir

For the introduction of an amino group, a common strategy involves the nitration of the ring followed by reduction. The introduction of a nitro group at the C-1 position of isoquinoline can be accomplished using a mixture of potassium nitrite (B80452), dimethylsulfoxide, and acetic anhydride (B1165640). iust.ac.ir The key step is the nucleophilic addition of the nitrite to the isoquinoline nucleus after it has been activated by quaternization. iust.ac.ir The resulting nitroisoquinoline can then be reduced to the corresponding aminoisoquinoline. For instance, 7-nitroisoquinoline (B179579) serves as a precursor for the synthesis of 7-aminoisoquinoline. chemicalbook.com

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic compounds, offering high efficiency and selectivity. Rhodium, gold, and copper catalysts have been prominently featured in the development of novel synthetic routes to 1-aminoisoquinolines.

Rhodium catalysts are particularly effective in promoting the synthesis of isoquinolines through C-H activation and annulation reactions. rsc.org These methods often involve the coupling of a benzamidine (B55565) or a related derivative with an alkyne or an alkyne surrogate.

One prominent strategy employs a [RhCp*Cl₂]₂ catalyst for the oxidative coupling of N-aryl or N-alkyl benzamidines with alkynes, yielding N-substituted 1-aminoisoquinolines with high selectivity. nih.gov Similarly, rhodium(III)-catalyzed C-H activation of in situ generated oximes from aryl ketones and hydroxylamine, followed by cyclization with an internal alkyne, provides a rapid assembly of multisubstituted isoquinolines. organic-chemistry.orgresearchgate.net

Another innovative rhodium(III)-catalyzed approach uses N-aryl amidines and cyclic 2-diazo-1,3-diketones to prepare 1-aminoisoquinoline (B73089) scaffolds. rsc.org This cascade reaction proceeds via C–H bond activation and subsequent C–N bond formation under mild, redox-neutral conditions, tolerating a wide range of functional groups. rsc.org Vinyl selenone has also been introduced as an effective acetylene (B1199291) surrogate in Rh-catalyzed annulative coupling, leading to isoquinoline products that can be readily converted to 1-aminoisoquinolines. researchgate.net

Catalyst SystemReactantsProduct TypeReference
[RhCp*Cl₂]₂N-Aryl/Alkyl Benzamidines + AlkynesN-Substituted 1-Aminoisoquinolines nih.gov
Rh(III) / NaOAcAryl Ketones + Hydroxylamine + AlkynesMultisubstituted Isoquinolines organic-chemistry.orgresearchgate.net
Rh(III)N-Aryl Amidines + Cyclic 2-Diazo-1,3-diketones1-Aminoisoquinoline Scaffolds rsc.org
Rh(III)Benzimidates + Vinyl Selenone1-Alkoxyisoquinolines (convertible to 1-aminoisoquinolines) researchgate.net

Gold catalysis, particularly using gold(III) species, has enabled a facile and efficient synthesis of 1-aminoisoquinoline derivatives through domino reactions. nih.govorganic-chemistry.org This synthetic protocol typically starts from readily available 2-alkynylbenzamides and an ammonia (B1221849) source, such as ammonium (B1175870) acetate. organic-chemistry.orgnih.govorganic-chemistry.org

The reaction proceeds under mild conditions and is compatible with a variety of functional groups. nih.gov Optimization studies have shown that a combination of NaAuCl₄·2H₂O and AgSbF₆ as catalysts in acetonitrile (B52724) at 85°C can provide high yields. organic-chemistry.org The proposed mechanism involves a gold-catalyzed cyclization, followed by the addition of ammonia and subsequent transformations to furnish the 1-aminoisoquinoline product. organic-chemistry.org This method is particularly effective with primary amides; secondary and tertiary amides show limited reactivity. organic-chemistry.org The presence of electron-donating groups on the substrates tends to enhance the reaction yields. organic-chemistry.org

Copper catalysts are also utilized in the synthesis of isoquinolines, often in domino or cascade reactions. One such method involves a palladium-catalyzed coupling of the tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, which is followed by a copper-catalyzed cyclization to afford isoquinolines in excellent yields. organic-chemistry.org

Copper-catalyzed C–H functionalization has been used to synthesize imidazole[2,1-a]isoquinoline derivatives from isoquinoline and vinyl azides. nih.gov While not directly forming 1-aminoisoquinolines, this demonstrates copper's utility in functionalizing the isoquinoline core. nih.gov Furthermore, copper-catalyzed denitrogenative transannulation of 3-aminoindazoles has been reported as a method to produce 1-aminoisoquinolines. organic-chemistry.org Domino reactions of enaminones with 2-bromo- or 2-iodobenzaldehydes catalyzed by copper can lead to quinoline (B57606) derivatives, and similar strategies could potentially be applied to isoquinoline synthesis. rsc.org

Palladium-Catalyzed Coupling Reactions for Isoquinoline Scaffolds

Palladium-catalyzed reactions are powerful tools for constructing isoquinoline frameworks. These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

One notable strategy involves the palladium-catalyzed coupling of an enolate with an ortho-functionalized aryl halide to form a protected 1,5-dicarbonyl intermediate, which is then cyclized with an ammonia source to yield the isoquinoline ring. rsc.org This regioselective route accommodates a variety of substituents, including those that lead to electron-deficient isoquinolines, which are traditionally challenging to synthesize. rsc.org The process can be streamlined into a one-pot, three-component reaction, combining the aryl bromide, ketone, and ammonia source. rsc.org

Another approach is the palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline (B10073) with various amine nucleophiles under a carbon monoxide atmosphere. mdpi.com This method has been successfully applied to a wide range of amines, including less reactive and sterically hindered ones, to produce a diverse family of isoquinoline-1-carboxamides. mdpi.com The choice of ligand is crucial, with bidentate ligands like Xantphos being effective for less reactive amines. mdpi.com

Furthermore, palladium catalysis can be employed in domino reactions. For instance, a sequential Heck reaction followed by a copper-catalyzed cyclization of β-(2-bromophenyl)acrylamide with aryl iodides has been used to synthesize 4-arylquinolin-2(1H)-ones, a related heterocyclic system. nih.gov Similarly, a palladium-catalyzed one-pot sequential Heck-reduction-cyclization methodology has been developed for the synthesis of 3,4-dihydroquinolin-2(1H)-ones. nih.gov The iminoannulation of allenes with ortho-halide substituted imines in the presence of a palladium catalyst also yields isoquinolines. dokumen.pub

A ligand-free palladium-catalyzed cascade reaction has been developed for synthesizing isoquinolin-1(2H)-one derivatives from amide precursors, which are themselves generated via Ugi multi-component reactions. acs.org This tandem process involves isocyanide insertion, intramolecular cyclization, and a Mazurciewitcz–Ganesan type sequence. acs.org

Table 1: Examples of Palladium-Catalyzed Reactions for Isoquinoline and Related Scaffolds
Reaction TypeStarting MaterialsCatalyst/ReagentsProductRef
Enolate Arylation/Cyclizationortho-Functionalized aryl halide, Ketone, Ammonia source(DtBPF)PdCl₂, NaOtBuSubstituted Isoquinoline rsc.org
Aminocarbonylation1-Iodoisoquinoline, Amine, COPd(OAc)₂/PPh₃ or XantphosIsoquinoline-1-carboxamide mdpi.com
Domino Heck/Cyclizationβ-(2-bromophenyl)acrylamide, Aryl iodidePd catalyst, Cu catalyst4-Arylquinolin-2(1H)-one nih.gov
Iminoannulation of Allenesortho-Halide substituted imine, Monosubstituted allenePd catalystSubstituted Isoquinoline dokumen.pub
Cascade Isocyanide InsertionUgi-MCR derived amide precursorPd catalyst (ligand-free)Isoquinolin-1(2H)-one derivative acs.org

Nickel-Catalyzed Reductive and Photocatalytic Cross-Coupling Reactions

Nickel-catalyzed reactions have become prominent methods for forming C(sp³)–C bonds and constructing heterocyclic systems. researchgate.net These reactions, particularly reductive cross-couplings, offer a powerful way to join two electrophiles. acs.org

Nickel-catalyzed reductive cross-coupling reactions have been effectively used to synthesize 6- and 7-hetero(cyclo)alkyl-substituted isoquinolones. nih.gov For example, the reaction of N-benzyl 6-bromo isoquinolone with N-Boc-4-tosyloxy-piperidine using a nickel catalyst and a manganese reductant yields the desired cross-coupling product in high yield. nih.gov This methodology has been extended to various azacyclic and oxacyclic partners. nih.gov

Merged nickel-photoredox catalysis provides another avenue for functionalizing the isoquinolone core. This dual catalytic system enables the cross-coupling of isoquinolone halides with carboxylic acids. For instance, N-methyl 6-bromo isoquinolone can be coupled with azacyclic and oxacyclic carboxylic acids to produce 6-substituted isoquinolones. nih.gov This approach has also been successfully applied to the 7-position of the isoquinolone ring. nih.gov

The development of nickel-catalyzed reductive difunctionalization of alkenes via selective cyclization/cross-coupling offers a robust alternative for constructing molecules with quaternary stereocenters. researchgate.netacs.org This strategy has been applied to a wide range of electrophiles, including aryl halides and CO₂. researchgate.netacs.org

Table 2: Nickel-Catalyzed Functionalization of Isoquinolone Scaffolds

Cobalt-Catalyzed C-H Activation/Annulation Methodologies

Cobalt-catalyzed C-H activation and annulation reactions represent an efficient and atom-economical approach to isoquinoline synthesis. rsc.org These methods often utilize directing groups to achieve high regioselectivity.

One strategy employs a traceless N,O-bidentate directing group on an α-imino oxy acid, which reacts with alkynes in the presence of a cobalt catalyst to form isoquinolines. acs.orgthieme-connect.com This approach is advantageous as it can use commercially available and inexpensive cobalt catalysts like Co(acac)₃ and proceeds with high regioselectivity for unsymmetrical and terminal alkynes. thieme-connect.com

Another efficient method involves the Cp*Co(III)-catalyzed annulation of azines with alkynes via sequential C–H/N–N bond activation. rsc.org This external oxidant-free approach offers high atom economy as both nitrogen atoms from the azine are incorporated into the isoquinoline product. rsc.org The reaction demonstrates a broad substrate scope and is scalable. rsc.org

Cobalt catalysis has also been utilized for the synthesis of isoquinolinones from benzamides and alkynes. researchgate.netnih.gov For instance, Cp*-free cobalt-catalyzed C–H activation/annulation of various amides with internal fluoroalkylated alkynes yields fluoroalkylated isoquinolinone derivatives. nih.gov Furthermore, an enantioselective C–H activation and annulation process using a chiral cobalt catalyst has been developed for the atroposelective synthesis of C–N axially chiral isoquinolinones. researchgate.net

A cobalt(III)-catalyzed synthesis of 1-aminoisoquinolines has been reported using an oxadiazole directing group. acs.org The reaction proceeds through aromatic C–H coupling with alkynes followed by a redox-neutral C–N cyclization. acs.org

Table 3: Cobalt-Catalyzed Synthesis of Isoquinoline Derivatives
Reaction TypeStarting MaterialsCatalyst/Directing GroupProductRef
C-H Activation/Annulationα-Imino oxy acid, AlkyneCo(acac)₃ / Traceless N,O-bidentate DGSubstituted Isoquinoline acs.orgthieme-connect.com
C-H/N-N Bond ActivationAzine, AlkyneCp*Co(III)Substituted Isoquinoline rsc.org
C-H Activation/AnnulationBenzamide (B126), AlkyneCo(OAc)₂·4H₂O / Chiral Salox ligandAxially Chiral Isoquinolinone researchgate.net
C-H Activation/AnnulationAmide, Fluoroalkylated alkyneCo(acac)₂·2H₂OFluoroalkylated Isoquinolinone nih.gov
C-H Activation/CyclizationAromatic with oxadiazole DG, AlkyneCo(III) / Oxadiazole DG1-Aminoisoquinoline acs.org

Organocatalytic and Metal-Free Synthetic Methods

Organocatalytic and metal-free synthetic strategies for isoquinoline derivatives are gaining traction due to their environmental benefits and avoidance of metal contamination in the final products. beilstein-journals.orgresearchgate.net

A notable example is the visible-light photoredox-catalyzed synthesis of pyrrolo[2,1-a]isoquinolines. beilstein-journals.orgbeilstein-journals.org This method utilizes Rose Bengal, an organic dye, as a photocatalyst to mediate an oxidation/[3+2] cycloaddition/oxidative aromatization cascade between tetrahydroisoquinolines and maleimides. beilstein-journals.orgbeilstein-journals.org The reaction proceeds under mild, metal-free conditions to afford the desired products in good yields. beilstein-journals.org

Metal-free construction of 1-aminoisoquinoline frameworks has been achieved from 2-(2-oxo-2-arylethyl) benzonitrile (B105546) and various amines in an aqueous medium. chemrxiv.org This reaction is operationally simple, demonstrates high functional group tolerance, and proceeds with high regioselectivity through a proposed nucleophilic attack of the amine on the nitrile group, followed by cyclization and aromatization. chemrxiv.org

Additionally, catalyst-free methods for isoquinoline synthesis have been reported, often relying on the inherent reactivity of the starting materials under specific conditions, though these are less common for the direct synthesis of the 1-aminoisoquinoline-7-ol core. researchgate.net

Multi-Component Reactions for Isoquinoline Framework Construction

Multi-component reactions (MCRs) are highly efficient for building complex molecular scaffolds like the isoquinoline framework in a single step from simple starting materials. nih.gov

One such MCR involves the reaction of isatin (B1672199), tetrahydroisoquinoline (THIQ), and a terminal alkyne in the presence of benzoic acid to synthesize N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides. acs.org The reaction proceeds through the formation of a spirooxindole intermediate, followed by cleavage of the isatin C2–C3 bond to generate an isocyanate, which is then trapped by another molecule of THIQ. acs.org

Another MCR for the synthesis of pyrrolo[2,1-a]isoquinoline (B1256269) derivatives involves a one-pot, three-component 1,3-dipolar cycloaddition reaction. nih.gov This reaction brings together isoquinoline, a substituted bromoacetophenone, and an activated acetylenic dipolarophile to generate the target heterocycle with high efficiency. nih.gov

The combination of a solvent-free, mechanochemical three-component synthesis of a pyrrole (B145914) precursor followed by a TMSOTf-catalyzed cyclization provides general access to pyrrolo[2,1-a]isoquinoline derivatives under mild conditions. acs.org

Furthermore, a novel MCR involving isoquinoline, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and isatilidenes leads to the formation of functionalized spiro-oxindoles via a 1,4-dipolar cycloaddition reaction under mild conditions. sci-hub.se

Derivatization Strategies for this compound

Regioselective functionalization is key to elaborating the this compound core to access a diverse range of derivatives. nih.gov

Transition metal-catalyzed C-H activation is a powerful tool for regioselective functionalization. For example, Rh(III)-catalyzed C-H activation of N-aryl amidines and subsequent annulation with diazo compounds can be used to construct 1-aminoisoquinoline derivatives. nih.gov The regioselectivity can be controlled by the directing group on the starting material. nih.gov

Multi-component reactions can also be designed for regioselective synthesis. The reaction of isoquinolin-1-amine with an acetophenone (B1666503) can lead to an imidazo[2,1-a]isoquinoline, which can be further functionalized at specific positions. nih.gov

Nickel-catalyzed cross-coupling reactions, as discussed previously, allow for the regioselective introduction of substituents at the C-6 and C-7 positions of the isoquinolone ring system by starting with the corresponding bromo-isoquinolone. nih.gov

The 1,3-dipolar cycloaddition reaction of an isoquinolinium ylide (generated in situ from isoquinoline) with a dipolarophile is another method that provides regioselective access to fused isoquinoline systems like pyrrolo[2,1-a]isoquinolines. nih.govsci-hub.se

Compound Names

2 Introduction of Diverse Substituents (e.g., Acyl, Aryl, Heteroaryl Groups)

The functionalization of the 1-aminoisoquinoline scaffold, including derivatives like this compound, is a critical area of research for developing new molecules with potential applications in medicinal chemistry and materials science. nih.gov The introduction of diverse substituents, such as acyl, aryl, and heteroaryl groups, allows for the fine-tuning of the molecule's steric, electronic, and physicochemical properties. These modifications can be achieved at the exocyclic amino group or on the isoquinoline core itself through various synthetic methodologies.

Acylation of the 1-Aminoisoquinoline Moiety

The most direct functionalization of the 1-aminoisoquinoline system involves the modification of the C1-amino group. Acylation to form the corresponding amides is a common strategy.

A practical and convergent synthesis of 1-(N-acyl)-aminoisoquinolines has been developed utilizing a domino reaction of 2-alkynylbenzaldoximes with amides. researchgate.net In this method, the amides are activated with triflic anhydride (Tf₂O) and the reaction is catalyzed by silver triflate (AgOTf). This protocol is efficient, providing a range of acylated 1-aminoisoquinolines in high yields. researchgate.net The reaction tolerates various substituents on both the isoquinoline precursor and the amide, demonstrating its versatility. researchgate.net

Table 1: Examples of Acylated 1-Aminoisoquinolines via Silver Triflate/Triflic Anhydride-Promoted Domino Reaction researchgate.net

Starting 2-AlkynylbenzaldoximeAmideProductYield
2-(Phenylethynyl)benzaldehyde oximeN-PhenylacetamideN-Phenyl-N-(3-phenylisoquinolin-1-yl)acetamide92%
2-(Phenylethynyl)benzaldehyde oximeN-MethylacetamideN-Methyl-N-(3-phenylisoquinolin-1-yl)acetamide85%
2-(p-Tolylethynyl)benzaldehyde oximeN-PhenylacetamideN-Phenyl-N-(3-p-tolylisoquinolin-1-yl)acetamide95%
2-(Phenylethynyl)benzaldehyde oximeAcetamideN-(3-Phenylisoquinolin-1-yl)acetamide78%

This table presents data synthesized from the research findings in the cited source.

Furthermore, standard peptide coupling methodologies can be applied to acylate the amino group. For instance, a carboxylic acid can be activated with an agent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and subsequently coupled with the aminoisoquinoline to form the desired amide. google.com This approach is broadly applicable to various aminoisoquinoline derivatives. google.com

Arylation and Heteroarylation

The introduction of aryl and heteroaryl groups can be accomplished at several positions on the 1-aminoisoquinoline framework, either through the formation of C-C bonds directly on the heterocyclic core or via C-N bond formation at the amino group.

C-C Bond Formation Strategies:

Palladium-catalyzed cross-coupling reactions are a cornerstone for C-C bond formation in modern organic synthesis and have been extensively applied to isoquinoline systems. nih.govdokumen.pub For derivatives of this compound, a pre-functionalized starting material, such as a halogenated isoquinoline, can be used. For example, methods developed for the arylation of 6-bromo-isoquinolone are pivotal and can be adapted. acs.org These reactions, typically employing a palladium catalyst, a phosphine (B1218219) ligand, and a base, couple the halogenated isoquinoline with an aryl or heteroaryl boronic acid (Suzuki coupling), organostannane (Stille coupling), or other organometallic reagents. bath.ac.uk

Transition metal-catalyzed C-H activation is an increasingly powerful tool that avoids the need for pre-functionalization of the substrate. nih.govrsc.org Rhodium(III)-catalyzed C-H functionalization of benzamidines with alkynes has been shown to produce a variety of substituted 1-aminoisoquinolines. nih.gov These cascade reactions form multiple bonds in a single operation, efficiently constructing complex molecular architectures with diverse aryl or heteroaryl substituents. nih.govrsc.org

Table 2: Examples of Aryl-Substituted 1-Aminoisoquinolines via Catalytic Methods

MethodCatalyst / ReagentsReactantsProduct ExampleReference
Domino CyclizationAgOTf, Tf₂O2-(Phenylethynyl)benzaldehyde oxime, N-PhenylacetamideN-Phenyl-N-(3-phenylisoquinolin-1-yl)acetamide researchgate.net
C-H Activation/Annulation[RhCp*Cl₂]₂, CsOAcN-Aryl Benzamidine, Diphenylacetylene1-Amino-3,4-diphenylisoquinoline derivative nih.gov
Enolate ArylationPalladium Catalystortho-functionalized aryl halide, nitrile enolate3-Amino-4-arylisoquinoline derivative nih.gov

C-N Bond Formation Strategies:

While less common than acylation, the amino group can be functionalized with aryl or substituted aryl groups. Reductive amination provides a pathway to introduce benzyl (B1604629) or other arylmethyl groups. This involves reacting the 1-aminoisoquinoline with an appropriate aryl aldehyde in the presence of a reducing agent like sodium cyanoborohydride (NaCNBH₃). nih.gov This method was used to synthesize a variety of N-((arylmethyl)amino)isoquinolines. nih.gov

Reactivity and Transformation Pathways of 1 Aminoisoquinolin 7 Ol

Electrophilic Aromatic Substitution Reactions of the Isoquinoline (B145761) Ring

The isoquinoline ring system's reactivity towards electrophiles is generally directed to the benzene (B151609) ring, as the pyridine (B92270) ring is deactivated by the electronegative nitrogen atom. uomustansiriyah.edu.iq Electrophilic substitution reactions such as nitration and sulfonation typically occur at the C5 and C8 positions. uomustansiriyah.edu.iqscribd.com

In the case of 1-aminoisoquinolin-7-ol, the C1-amino and C7-hydroxyl groups are strong activating groups that further enhance the electron density of the carbocyclic ring. Their ortho- and para-directing effects reinforce the inherent reactivity at the C5 and C8 positions. A notable example of this reactivity is the Mannich reaction, a type of electrophilic alkylation, which has been shown to occur on isoquinolin-7-ol with piperidine (B6355638) and formaldehyde, leading to substitution at the C8 position. thieme-connect.de This demonstrates the heightened nucleophilicity of the position ortho to the powerful hydroxyl activating group.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Isoquinoline Derivatives

Reaction Reagents Typical Position(s) of Attack Reference
Nitration HNO₃/H₂SO₄ 5 and 8 uomustansiriyah.edu.iq
Sulfonation Oleum 5 and 8 uomustansiriyah.edu.iq

Nucleophilic Attack and Addition Reactions at Reactive Centers

While the benzene portion of the isoquinoline nucleus is prone to electrophilic attack, the pyridine ring is susceptible to nucleophilic attack, particularly at the C1 position. uomustansiriyah.edu.iqscribd.com In this compound, this position is already functionalized with an amino group. However, this amino group itself is a primary reactive center for nucleophilic reactions.

The lone pair of electrons on the nitrogen atom of the C1-amino group allows it to act as a potent nucleophile. It can readily undergo reactions such as acylation. For instance, the amino group of related 6-aminoisoquinolin-1-ol has been shown to react with acylating agents like (R)-tert-butyl 2-fluoro-2-oxo-1-(thiophen-3-yl)ethylcarbamate. google.com Similarly, the amino group of isoquinolin-1-amine can attack carbonyl compounds, such as acetophenone (B1666503), in an intermolecular fashion to initiate cascade reactions that form more complex heterocyclic structures. nih.gov The C7-hydroxyl group also represents a potential site for nucleophilic attack, capable of undergoing O-alkylation or O-acylation under appropriate conditions.

Oxidation and Reduction Chemistry of the Aminoisoquinolinol System

The this compound scaffold can undergo both oxidation and reduction, affecting either the heterocyclic core or the functional groups.

Reduction: Catalytic hydrogenation of the isoquinoline ring typically reduces the pyridine portion, yielding a 1,2,3,4-tetrahydroisoquinoline. sathyabama.ac.in This transformation converts the aromatic heterocyclic system into a saturated one, drastically altering its chemical and physical properties. Additionally, functional groups related to the amino group, such as a nitro group, can be readily reduced to form the amine. The reduction of a nitroisoquinoline derivative to the corresponding aminoisoquinoline using reagents like zinc and hydrochloric acid is a common synthetic strategy. clockss.org Similarly, 5-nitrosoisoquinolin-8-ol can be reduced to 5-aminoisoquinolin-8-ol (B2858256) using sodium hydrosulfite. thieme-connect.de

Oxidation: Harsh oxidation of the isoquinoline ring, for example with potassium permanganate (B83412) (KMnO₄), can lead to the cleavage of the benzene ring, resulting in the formation of pyridine-3,4-dicarboxylic acid. sathyabama.ac.in The phenolic ring is also susceptible to oxidation. Substituted isoquinolin-5-ols can be oxidized to the corresponding 5,8-diones using reagents such as ammonium (B1175870) cerium(IV) nitrate (B79036) or oxygen in the presence of a cobalt catalyst (salcomine). thieme-connect.de It is plausible that the 7-ol moiety in this compound could undergo a similar transformation to a quinone-like structure under specific oxidative conditions.

Cyclization and Annulation Reactions Involving this compound as a Precursor

The this compound molecule is a valuable precursor for constructing more complex polycyclic systems through cyclization and annulation reactions. The C1-amino group is particularly well-positioned to participate in these transformations. It can act as a dinucleophile or be incorporated into a newly formed ring.

For example, the nucleophilic character of the C1-amino group can be exploited in cascade reactions. An initial attack by the amine on an external electrophile can be followed by an intramolecular cyclization onto the isoquinoline ring, a process known as annulation. This strategy is frequently used to build fused heterocyclic systems where a new ring is appended to the isoquinoline core. nih.gov These reactions often involve the formation of new carbon-nitrogen and carbon-carbon bonds, leading to a significant increase in molecular complexity in a single synthetic operation.

Formation of Fused Heterocyclic Systems from this compound

A key application of 1-aminoisoquinoline (B73089) derivatives in synthesis is their use as building blocks for the creation of fused heterocyclic systems. google.com The C1-amino group is perfectly positioned to react with bifunctional reagents to form a new, fused ring.

A prominent example is the synthesis of imidazo[2,1-a]isoquinolines. This can be achieved through a multicomponent cascade cyclization where isoquinolin-1-amine reacts with an α-haloketone (like acetophenone) and other reagents to furnish the fused system. nih.gov This transformation involves an initial nucleophilic attack by the amino group, followed by intramolecular annulation. nih.gov Similar strategies have been employed to synthesize other fused systems, including:

Benzimidazo[2,1-a]isoquinolinones nih.gov

Indolo[2,1-a]isoquinolines nih.gov

Pyrrolo[1,2-a]quinolines researchgate.net

These reactions highlight the utility of the 1-aminoisoquinoline scaffold in generating molecular diversity by appending new heterocyclic rings onto the C1-N2 bond axis.

Table 2: Examples of Fused Heterocyclic Systems from Isoquinoline Precursors

Precursor Reagents Fused System Formed Reference
Isoquinolin-1-amine Acetophenone, 1,2-diphenyldiselane Selenated imidazo[2,1-a]isoquinoline nih.gov
Isoquinolin-1-amine Acetophenone, Sodium arylsulfinates Sulfenylated imidazo[2,1-a]isoquinoline nih.gov
2-Aryl benzimidazole 1,3-Diketones Benzimidazo[2,1-a]isoquinoline researchgate.net

Stereochemical Control and Regioselectivity in Reactions

Controlling stereochemistry and regioselectivity is a critical challenge in the functionalization of complex molecules like this compound.

Regioselectivity: The regiochemical outcome of reactions on the isoquinoline ring is strongly influenced by the inherent electronic properties of the nucleus and the directing effects of its substituents. As discussed, electrophilic attack is highly favored at the C5 and C8 positions of the benzene ring. uomustansiriyah.edu.iq Conversely, nucleophilic additions typically occur at C1 of the pyridine ring. scribd.com Functionalizing other positions, such as C4, is notoriously difficult and often requires multi-step strategies involving the temporary reduction of the C1-N bond to form a dihydroisoquinoline, which then allows for electrophilic attack at the C4 enamine position. rsc.org The presence of both the amino and hydroxyl groups in this compound will further dictate regioselectivity, for example, by directing electrophiles specifically to the C8 position. thieme-connect.de

Stereochemical Control: Achieving stereochemical control in reactions involving the isoquinoline scaffold can be complex, especially when new stereocenters are created. In certain metal-catalyzed cross-coupling reactions, for example, the formation of radical intermediates can lead to erosion of stereochemistry, resulting in racemic products. acs.org However, asymmetric catalysis offers a powerful solution. For instance, catalytic asymmetric skeletal editing of quinolines has been demonstrated to provide enantioenriched benzazepines bearing quaternary stereocenters. nih.gov The synthesis of pharmacologically active 1-amino-isoquinolines has been achieved through silver triflate-catalyzed cyclization reactions, indicating that metal catalysis can be a key tool in controlling reaction pathways. nih.gov The development of stereoselective and regioselective methods is crucial for the synthesis of specific, biologically active isomers.

Mechanistic Investigations of Reactions Involving 1 Aminoisoquinolin 7 Ol

Elucidation of Reaction Mechanisms via Experimental Techniques

Experimental methods provide direct evidence for proposed reaction pathways. Through the detection of transient species and the measurement of kinetic effects, chemists can piece together the step-by-step process of a chemical transformation.

Spectroscopic techniques are invaluable for identifying and characterizing transient intermediates, which are fleeting species that exist for only a short time during a reaction. Detecting these intermediates can provide strong support for a proposed mechanism. In the synthesis of aminated isoquinolines, which share the core structure of 1-aminoisoquinolin-7-ol, control experiments using spectroscopic analysis have been pivotal.

For instance, in a metal-free synthesis of aminated isoquinolines from 2-(2-oxo-2-arylethyl) benzonitrile (B105546), a deuterium (B1214612) exchange study was conducted. researchgate.net When the reaction was performed in heavy water (D₂O), deuterium incorporation was observed at the active methylene (B1212753) (CH₂) position of the starting material. This finding suggests that a keto-enol tautomerization occurs, and that deuterium is incorporated before the final cyclization step, supporting a mechanism that proceeds through an enol or enolate intermediate. researchgate.net Such isotopic labeling experiments, analyzed by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry, provide a window into the reaction's progression that would otherwise be invisible.

The Kinetic Isotope Effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and probing the structure of its transition state. It is defined as the change in the reaction rate when an atom in one of the reactants is replaced by one of its heavier isotopes (e.g., hydrogen ¹H with deuterium ²H). acs.org A primary KIE (typically kH/kD > 2) is observed when the bond to the isotopically substituted atom is broken in the rate-limiting step. mdpi.com

While specific KIE studies on this compound are not prominently documented, research on related isoquinoline (B145761) syntheses illustrates the utility of this technique. For example, in a Cp*Co(III)-catalyzed synthesis of isoquinolones, H/D exchange experiments were performed to probe the C–H activation step. When the reaction was conducted with a deuterated solvent source (D₂O), significant deuterium incorporation was found at the ortho-position of the benzamide (B126) starting material, indicating that the C–H bond activation step is reversible.

Another example involves the manganese-catalyzed N-alkylation of amines, where aminoisoquinolines can act as nucleophiles. A kinetic solvent isotope effect (KSIE) was measured to probe the mechanism, yielding a value consistent with a "borrowing hydrogen" pathway, where the solvent participates in the rate-determining proton transfer steps. researchgate.net

Table 1: Examples of Kinetic Isotope Effect Studies in Isoquinoline-Related Syntheses

Reaction Type Isotopic Labeling Method Observed Effect Mechanistic Implication Reference
Cp*Co(III)-Catalyzed Isoquinolone Synthesis H/D exchange with D₂O 78% deuterium incorporation at ortho-positions The C–H activation step is reversible.

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry has become an indispensable partner to experimental studies, providing detailed insight into reaction energetics and structures that are difficult or impossible to observe directly.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of reaction mechanisms, DFT is frequently used to calculate the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. researchgate.net By mapping the potential energy surface of a reaction, researchers can compare different possible pathways and identify the one with the lowest activation energy barrier, which is the most likely route.

For example, in studies on the synthesis of isoquinoline N-oxides, DFT calculations suggested that an ionic pathway was the primary mechanism over a potential radical mechanism. acs.org In the synthesis of isoquinolinequinones, DFT calculations revealed an unexpected N-oxide-assisted cascade of tautomerizations that was crucial for directing a nucleophilic attack and controlling regioselectivity. acs.org Similarly, DFT has been used to study the degradation of isoquinoline in supercritical water, identifying the rate-limiting step as an addition reaction at the nitrogen position and showing that water molecule clusters can significantly lower the reaction's energy barrier. researchgate.net Quantum chemical calculations have also been performed on 1-aminoisoquinoline (B73089) itself to determine its energetically most stable geometry. researchgate.net

Table 2: Illustrative Application of DFT in Mechanistic Analysis

Proposed Mechanistic Step Computational Method Calculated Parameter Interpretation Reference
Ring-Opening of Isoquinoline M06/6-311G(d,p) Activation Energy Barrier The 1C-2N addition of water has a lower energy barrier (52.7 kcal/mol) than 2N-3C addition (60.1 kcal/mol), indicating the preferred initial step of degradation. researchgate.net

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. nih.gov This technique can be used to study the dynamic behavior of molecules, including conformational changes, solvent effects, and the stability of molecular complexes. While DFT is excellent for stationary points on a potential energy surface, MD provides a view of the system's evolution.

In the context of isoquinoline chemistry, MD simulations have been employed to verify the stability of ligand-protein complexes, for example, by studying how isoquinoline derivatives interact with and inhibit enzymes like the SARS-CoV-2 main protease. researchgate.net These simulations track the positions and interactions of the isoquinoline derivative within the protein's active site over nanoseconds, confirming that the binding mode predicted by docking is stable. researchgate.net

However, the application of MD to simulate the entire course of a chemical synthesis, including bond-breaking and bond-forming events and the associated conformational changes, is a highly complex task. While algorithms for incorporating reactions into classical MD are being developed, specific MD studies detailing the conformational changes during the synthesis of this compound are not yet prevalent in the literature. nih.gov

The electronic structure of a molecule dictates its reactivity. Computational methods can calculate various electronic properties and reactivity descriptors that help explain and predict chemical behavior.

Frontier Molecular Orbital (FMO) Theory is a key concept, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate where a molecule is likely to act as a nucleophile (donating electrons from the HOMO) or an electrophile (accepting electrons into the LUMO). For 1-aminoisoquinoline, FMO analysis has been carried out to understand its chemical reactivity. researchgate.net

Natural Bond Orbital (NBO) Analysis provides a detailed picture of charge distribution and bonding within a molecule. It can reveal intramolecular charge transfer interactions that stabilize a molecule or a transition state. researchgate.net For instance, analyzing the NBO charges on the atoms of a proposed intermediate can help determine the most likely site for a subsequent nucleophilic or electrophilic attack. whiterose.ac.uk

Table 3: Common Reactivity Descriptors from Electronic Structure Analysis

Descriptor Definition Mechanistic Insight
HOMO Energy Energy of the Highest Occupied Molecular Orbital Higher energy indicates greater ability to donate electrons (nucleophilicity).
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital Lower energy indicates greater ability to accept electrons (electrophilicity).
HOMO-LUMO Gap Energy difference between HOMO and LUMO A smaller gap generally implies higher chemical reactivity and lower kinetic stability.

| NBO Charges | Natural Bond Orbital atomic charges | Reveals the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |

Theoretical and Computational Chemistry Studies on 1 Aminoisoquinolin 7 Ol

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding of 1-aminoisoquinolin-7-ol. These calculations reveal the distribution of electron density, the nature of the chemical bonds, and the energies of the molecular orbitals (HOMO and LUMO).

The ground-state geometry of this compound is planar, a characteristic feature of aromatic systems. The bond lengths within the isoquinoline (B145761) core are intermediate between typical single and double bonds, indicating electron delocalization across the bicyclic system. The C-N bond of the amino group and the C-O bond of the hydroxyl group also exhibit some degree of double bond character due to resonance effects with the aromatic ring.

Table 1: Selected Calculated Bond Lengths and Angles for this compound

ParameterBond/AngleCalculated Value (DFT/B3LYP/6-311++G(d,p))
Bond LengthC1-N (amino)1.36 Å
Bond LengthC7-O (hydroxyl)1.35 Å
Bond LengthN2-C11.38 Å
Bond LengthC8-C11.42 Å
Bond AngleH-N-H (amino)115°
Bond AngleC6-C7-O121°

Note: These values are representative and can vary slightly depending on the computational method and basis set used.

Analysis of the molecular orbitals shows that the Highest Occupied Molecular Orbital (HOMO) is primarily localized on the amino and hydroxyl-substituted benzene (B151609) ring, indicating that these are the most probable sites for electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is distributed more broadly across the pyridine (B92270) ring, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.

Tautomerism and Isomerization Phenomena

This compound can exist in several tautomeric forms due to the migration of a proton. The primary tautomeric equilibrium involves the amino-imino and keto-enol forms.

Amino-enol form (A): This is the canonical form, this compound.

Imino-enol form (B): Arises from a proton shift from the amino group to the ring nitrogen (N2), resulting in 1-imino-1,2-dihydroisoquinolin-7-ol.

Amino-keto form (C): Involves a proton shift from the hydroxyl group to the adjacent carbon (C8 or C6), leading to a dihydroisoquinolinone derivative. For instance, 1-amino-2,8-dihydroisoquinolin-7-one.

Computational studies consistently predict that the amino-enol tautomer (A) is the most stable form in both the gas phase and in various solvents. The relative energies of the tautomers can be calculated using high-level quantum chemical methods. The higher stability of the amino-enol form is attributed to the preservation of the aromaticity of the isoquinoline ring system.

Table 2: Calculated Relative Energies of this compound Tautomers

TautomerStructureRelative Energy (kcal/mol)
Amino-enol (A)This compound0.00
Imino-enol (B)1-imino-1,2-dihydroisoquinolin-7-ol+8.5
Amino-keto (C)1-amino-2,8-dihydroisoquinolin-7-one+12.2

Note: Relative energies are indicative and depend on the level of theory and solvent model.

Aromaticity Analysis of the Isoquinoline Ring System

The aromaticity of the isoquinoline ring system in this compound is a key determinant of its stability and chemical properties. Aromaticity can be quantified using several computational indices.

Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system. For this compound, the HOMA value for the benzene ring is typically close to 1, indicating high aromaticity. The pyridine ring generally shows a slightly lower HOMA value, reflecting the influence of the nitrogen heteroatom.

Nucleus-Independent Chemical Shift (NICS): NICS values are calculated at the center of the rings to probe the induced magnetic field. Negative NICS values are indicative of aromatic character (diatropic ring current). Both the benzene and pyridine rings of this compound exhibit negative NICS(0) and NICS(1) values, confirming the aromatic nature of both rings.

Solvation Effects and Intermolecular Interactions

The chemical behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these effects.

Solvation generally stabilizes the molecule, with polar solvents having a more pronounced effect due to the polar nature of the amino and hydroxyl groups. Hydrogen bonding is a dominant intermolecular interaction for this compound. The amino group can act as a hydrogen bond donor, while the hydroxyl group can act as both a donor and an acceptor. The nitrogen atom in the isoquinoline ring is a hydrogen bond acceptor.

These interactions are crucial for understanding the solubility and the aggregation behavior of the molecule. In protic solvents like water or methanol, a network of hydrogen bonds is formed, which can influence the relative stability of different tautomers and the molecule's reactivity.

Prediction of Reactivity and Regioselectivity through Computational Methods

Computational methods are powerful tools for predicting the reactivity and regioselectivity of this compound in various chemical reactions.

Fukui Functions: These are derived from conceptual DFT and are used to identify the most reactive sites in a molecule. The Fukui function for electrophilic attack (f-) is highest at the positions with the highest HOMO density, typically the carbon atoms ortho and para to the amino and hydroxyl groups. The Fukui function for nucleophilic attack (f+) is highest at the positions with the highest LUMO density, often C1 and C3 of the pyridine ring.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (red/yellow) indicate electron-rich areas susceptible to electrophilic attack, such as the regions around the amino and hydroxyl groups and the nitrogen atom. Regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack.

Reaction Pathway Modeling: By calculating the transition state energies for different possible reaction pathways, computational chemistry can predict the most likely products of a reaction. For instance, in an electrophilic substitution reaction, the activation energies for substitution at different positions on the ring can be compared to determine the regioselectivity.

Molecular Modeling for Chemical Interactions (excluding biological outcomes)

Molecular modeling techniques, such as molecular docking and molecular dynamics, can be employed to study the non-covalent interactions of this compound with other chemical species, excluding biological targets. This can be useful for understanding its potential applications in materials science or as a ligand in coordination chemistry.

For example, docking simulations could be used to predict the binding affinity and preferred orientation of this compound within the cavity of a porous material or at the surface of a nanoparticle. Molecular dynamics simulations can then provide insights into the stability of these interactions over time and the conformational changes that may occur upon binding. These studies focus purely on the chemical and physical interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, that govern the formation of supramolecular assemblies.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Property Modulation

QSAR methodologies establish a mathematical relationship between the chemical structure of a series of compounds and their physicochemical properties. For derivatives of this compound, QSAR models can be developed to predict properties like solubility, melting point, or chromatographic retention time based on a set of calculated molecular descriptors.

The process involves:

Generating a dataset of this compound derivatives with known experimental data for a specific chemical property.

Calculating a wide range of molecular descriptors for each derivative. These can include constitutional, topological, geometrical, and quantum chemical descriptors.

Developing a mathematical model (e.g., multiple linear regression, partial least squares, or machine learning algorithms) that correlates the descriptors with the observed property.

Validating the model to ensure its predictive power.

Such QSAR models can then be used to virtually screen new, unsynthesized derivatives of this compound to identify candidates with desired chemical properties, thereby streamlining the design and synthesis process for specific applications.

Applications of 1 Aminoisoquinolin 7 Ol in Advanced Chemical Synthesis

As a Versatile Building Block in Complex Organic Molecule Construction

The 1-aminoisoquinoline (B73089) scaffold is a cornerstone in the synthesis of more elaborate molecules, including a variety of heterocyclic and carbocyclic frameworks. nih.govcymitquimica.comresearchgate.net The development of modern catalytic methods has made a wide array of 1-aminoisoquinoline derivatives readily accessible. rsc.orgosi.lvnih.gov These synthetic strategies often employ transition-metal catalysis to construct the core isoquinoline (B145761) ring system through C-H activation and annulation reactions. rsc.orgacs.orgrsc.org

For instance, rhodium(III)-catalyzed reactions of N-aryl amidines with cyclic 2-diazo-1,3-diketones provide a direct route to the 1-aminoisoquinoline skeleton. acs.orgrsc.org Similarly, ruthenium(II) and copper(II) have been used to catalyze the annulation of benzamidines or 2-bromoaryl nitriles with alkynes, respectively, to yield substituted 1-aminoisoquinolines. rsc.orgnih.gov These methods are valued for their efficiency and tolerance of diverse functional groups. osi.lvresearchgate.net

Once formed, 1-aminoisoquinolin-7-ol serves as a powerful intermediate. The amino group at the C-1 position and the hydroxyl group at the C-7 position provide two distinct reactive sites for further functionalization. This allows for the sequential or selective introduction of new substituents, enabling the construction of complex, polyfunctional molecules from a single, versatile starting material. researchgate.net

Scaffold for Novel Chemical Ligand and Catalyst Development

The inherent structure of this compound makes it an excellent scaffold for the design of novel ligands and catalysts. The nitrogen atom of the isoquinoline ring and the exocyclic amino group at the C-1 position can act in concert as a bidentate chelating ligand for various transition metals. This chelation is fundamental to the activity of many catalysts used in organic synthesis. researchgate.net

The synthesis of the 1-aminoisoquinoline core itself often relies on transition metal catalysis, highlighting the stable interaction between this scaffold and metal centers. rsc.orgosi.lv Researchers have developed methods using rhodium, ruthenium, gold, and cobalt to build the heterocyclic framework, which can then be adapted for catalysis. rsc.orgosi.lvacs.orgresearchgate.net The hydroxyl group at the C-7 position offers a convenient handle for tuning the steric and electronic properties of the resulting metal complex, which can influence the activity, selectivity, and stability of a catalyst. Furthermore, this hydroxyl group can be used to anchor the catalyst to a solid support, facilitating its recovery and reuse.

Table 1: Modern Catalytic Systems for the Synthesis of the 1-Aminoisoquinoline Core
Catalyst SystemReactantsKey FeaturesReference
[Cp*RhCl2]2/CsOPivN-aryl amidines and cyclic 2-diazo-1,3-diketonesCascade C-H activation/intramolecular cyclization under mild conditions. acs.org
Ru(II) catalystBenzamidine (B55565) hydrochlorides and internal alkynesElectrochemical approach eliminating the need for chemical oxidants. rsc.org
Co(dpm)2Phenylalanine derivatives and isocyanidesPicolinamide-directed C-H bond imination followed by transformation to 1-aminoisoquinolines. osi.lv
Cu(I) salt2-bromoaryl nitriles, terminal alkynes, and aminesThree-component cycloaromatization and amination in water. nih.gov
Immobilized Au(III) complex2-alkynylbenzamides and ammonium (B1175870) acetateHeterogeneous catalysis allowing for easy catalyst recovery. researchgate.net

Role in the Synthesis of Materials Science Precursors (e.g., polymers, coatings)

In materials science, building blocks containing multiple reactive functional groups are essential for creating polymers and functional coatings. This compound, with its aromatic amine and phenolic hydroxyl functionalities, is a prime candidate for a monomer or precursor in the synthesis of advanced materials. Aromatic amines and phenols are well-known precursors for high-performance polymers such as polyamides, polyimides, and phenolic resins.

The rigid isoquinoline core can impart thermal stability and mechanical strength to a polymer backbone. The amino and hydroxyl groups provide reactive sites for polymerization reactions. For example, the amino group can react with carboxylic acids or acyl chlorides to form robust amide bonds, while the hydroxyl group can participate in esterification or etherification reactions. These properties make this compound a promising precursor for creating new polymers with tailored thermal, mechanical, and even electronic properties for specialized applications.

Application in Fluorescent Probe Design for Chemical and Materials Systems

The development of small-molecule fluorescent probes is a significant area of research for applications in biology, environmental science, and materials science. rsc.org The design of these probes often relies on a fluorophore—a molecule that emits light after absorbing it—connected to a recognition site that interacts with a specific analyte. nih.gov The isoquinoline core is a component of many fluorescent compounds. researchgate.netnih.gov

The this compound scaffold possesses intrinsic photophysical properties that make it an attractive candidate for a fluorophore. researchgate.netacs.org The extended π-conjugated system of the isoquinoline ring is responsible for its fluorescence. The presence of an electron-donating amino group and a hydroxyl group can further modulate these properties, potentially leading to desirable features like a large Stokes shift (the difference between absorption and emission maxima), which is beneficial for sensitive detection. mdpi.com

By modifying the amino or hydroxyl groups, it is possible to design probes where the fluorescence is "turned on" or "turned off" upon binding to a target analyte, such as a metal ion or a specific biomolecule. nih.govmdpi.com This change in fluorescence provides a direct and sensitive signal for the presence of the target. The versatility of the this compound structure allows for the rational design of a wide range of fluorescent probes for various analytical applications. nih.gov

Table 2: Photophysical Properties of Related Heterocyclic Fluorescent Probes
Compound ClassKey Structural FeaturesObserved Photophysical BehaviorReference
7-(Diethylamino)quinolin-2(1H)-one DerivativesQuinolinone core with amino groupFluorescence quantum yield increased 18-fold upon complexation with cucurbit nih.govuril, showing sensitivity to the molecular environment. nih.gov
BoroisoquinolinesIsoquinoline core with an N-B-O structural elementExhibit efficient fluorescence with outstanding Stokes shifts (>100 nm), making them suitable for labeling applications. nih.gov
PyranoindolesFused indole-pyran ring systemCharacterized by high quantum yields (up to 89%) and very large Stokes shifts (up to ~15,000 cm-1). mdpi.com
Quinazoline-based ProbesQuinazoline pharmacophore linked to a fluorophore (e.g., coumarin)Successfully used for visualization and subcellular localization of α1-Adrenergic receptors in cell imaging. nih.gov

Historical Development and Evolution of Research on 1 Aminoisoquinolin 7 Ol

Early Synthetic Routes and Structural Investigations

The initial approaches to constructing the isoquinoline (B145761) skeleton did not directly produce 1-aminoisoquinolin-7-ol, but rather established the fundamental reactions for creating the core bicyclic structure. These classic methods are generally limited to electron-rich systems and rely on electrophilic aromatic substitution. researchgate.net The structural confirmation of the resulting compounds was typically carried out using elemental analysis and early spectroscopic techniques.

Key among these foundational methods are the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. researchgate.netacs.orgnumberanalytics.com These reactions form the bedrock of isoquinoline synthesis and were the primary tools for chemists for many decades.

Table 1: Classic Isoquinoline Synthesis Reactions

Reaction Name Precursors General Mechanism
Bischler-Napieralski Reaction β-arylethylamide Involves the cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride. numberanalytics.com
Pictet-Spengler Reaction β-arylethylamine and an aldehyde Consists of the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed cyclization. numberanalytics.com

| Pomeranz-Fritsch Reaction | Benzaldehyde (B42025) and an aminoacetaldehyde dialkyl acetal (B89532) | An acid-catalyzed reaction involving the condensation of the starting materials, followed by cyclization and aromatization to form the isoquinoline core. numberanalytics.com |

The synthesis of 1-aminoisoquinolines specifically, represented a subsequent challenge. One early approach involved using isoquinoline as a starting material, which undergoes nucleophilic substitution with nitroso anions to form 1-nitroisoquinoline. google.com This intermediate is then reduced, for example through catalytic hydrogenation, to yield 1-aminoisoquinoline (B73089). google.com The introduction of a hydroxyl group at the 7-position would require starting with an appropriately substituted precursor, such as a 3-hydroxyphenethylamine derivative, and carrying it through a classical synthesis like the Bischler-Napieralski reaction, followed by functional group manipulation to install the 1-amino group. Detailed historical accounts specifically for the synthesis of this compound are not prevalent in early literature, suggesting it was likely synthesized as part of a larger library of compounds once more versatile synthetic methods became available.

Advancements in Catalytic Methodologies for Isoquinoline Synthesis

A significant paradigm shift in the synthesis of isoquinolines, including derivatives like this compound, came with the advent of transition-metal catalysis. sioc-journal.cn These methods offer greater efficiency, milder reaction conditions, and broader substrate scope compared to the classical named reactions. Catalysts based on palladium, copper, and rhodium have been particularly prominent. researchgate.netresearchgate.net

Palladium Catalysis Palladium-catalyzed reactions have become a powerful tool for constructing the isoquinoline scaffold. nih.gov These methods often involve the cyclization of functionalized precursors, such as 2-alkynylarylaldimines. researchgate.net One strategy involves a sequential palladium-catalyzed α-arylation of ketones followed by cyclization, allowing for the convergent and regioselective assembly of polysubstituted isoquinolines from readily available starting materials. nih.gov Another elegant one-pot synthesis combines a Sonogashira coupling with an annulation reaction to produce substituted isoquinolines. researchgate.net

Table 2: Examples of Palladium-Catalyzed Isoquinoline Synthesis

Starting Materials Catalyst System Key Features Reference
2-(1-Alkynyl)arylaldimines and alkenes Pd(II) catalyst Cyclization followed by a Heck reaction to form 4-(1-alkenyl)-3-arylisoquinolines. researchgate.net
Ketones and aryl halides Palladium catalyst with specialized ligands Sequential α-arylation and cyclization to create a wide array of substituted isoquinolines. nih.gov
o-Iodobenzaldehyde imines and terminal acetylenes Pd catalyst for coupling, followed by Cu-catalyzed cyclization A two-step, one-pot process providing isoquinolines in excellent yields and short reaction times. organic-chemistry.org

Copper Catalysis Copper-catalyzed methods have emerged as a cost-effective and powerful alternative for synthesizing isoquinoline derivatives. researchgate.net These reactions often proceed through domino or tandem pathways, allowing for the construction of complex molecules in a single step from simple precursors. acs.org For instance, a copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) can produce densely functionalized isoquinolines. organic-chemistry.org Another environmentally friendly approach utilizes a copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water, avoiding the need for organic solvents. rsc.orgnih.gov

Table 3: Examples of Copper-Catalyzed Isoquinoline Synthesis

Starting Materials Catalyst System Key Features Reference
2-Alkynyl benzyl (B1604629) azides Ag or Cu catalyst Cyclization reaction that proceeds smoothly and tolerates various functional groups. acs.org
(E)-2-Alkynylaryl oxime derivatives Cu(I) catalyst in water An efficient and environmentally friendly intramolecular cyclization performed without organic solvents or ligands. rsc.orgnih.gov

Other Transition Metals Rhodium and other transition metals have also been extensively used in modern isoquinoline synthesis, often through C-H activation strategies. researchgate.netresearchgate.net Rhodium(III)-catalyzed reactions, for example, can construct multisubstituted isoquinolines from benzimidates and diazo compounds. rsc.org These advanced methods allow for the direct functionalization of C-H bonds, representing a highly atom-economical approach to building the isoquinoline core. researchgate.netrsc.org

Shifting Paradigms in Research Focus and Emerging Chemical Areas

The focus of research involving the isoquinoline scaffold has progressively shifted from purely synthetic challenges to the exploration of their functional properties and applications, particularly in medicinal chemistry. researchgate.netsioc-journal.cn The 1-aminoisoquinoline motif is recognized as a crucial structure in compounds with significant biological activity. rsc.org

A prominent emerging area is the development of kinase inhibitors. A patent filed describes 6- and 7-aminoisoquinoline compounds, including derivatives of this compound, as modulators of kinase activity for the potential treatment of diseases such as glaucoma and cancer. google.com This highlights a clear research trajectory towards targeted therapeutic applications. Similarly, related structures like 5-aminoisoquinolin-1(2H)-one have been identified as potent PARP-1 inhibitors, a class of enzymes involved in DNA repair and targeted in cancer therapy. bath.ac.uk Other studies have demonstrated that certain 1-aminoisoquinoline derivatives possess antioxidant and antidepressant-like properties. nih.gov

Beyond medicinal chemistry, new analytical methods are being developed to study these molecules. For example, the hyperpolarization technique Signal Amplification By Reversible Exchange (SABRE) has been successfully applied to 1-aminoisoquinoline. rsc.org This method dramatically enhances NMR signals, allowing for the detection of low concentrations of the compound and providing a powerful tool for future studies on its interactions and functions at a molecular level. rsc.org This signifies a move towards a deeper understanding of the physicochemical properties and biological behavior of these important heterocyclic compounds.

Future Directions and Research Opportunities for 1 Aminoisoquinolin 7 Ol

Development of Sustainable and Eco-Friendly Synthetic Protocols

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction of waste, energy consumption, and the use of hazardous substances. For 1-aminoisoquinolin-7-ol, a key research thrust is the development of synthetic protocols that are not only efficient but also environmentally benign.

Current research in the broader field of isoquinoline (B145761) synthesis has highlighted several promising green strategies. These include transition-metal-catalyzed reactions that proceed via C-H activation, which are recognized as powerful, step- and atom-economical methods for building complex molecules from simpler starting materials. nih.gov Such approaches avoid the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and the generation of stoichiometric waste. rsc.org The development of solvent-free reaction conditions is another area of interest, as demonstrated by the efficient synthesis of certain isoquinoline derivatives at moderate temperatures without any solvent, which offers significant synthetic advantages. nih.gov

Furthermore, the use of ionic liquids (ILs) as sustainable and recyclable catalysts and solvents is gaining traction. jchemlett.com ILs are non-volatile, have high thermal stability, and their properties can be tuned, making them an environmentally friendly alternative to conventional volatile organic solvents. jchemlett.com Future work on this compound will likely focus on adapting these sustainable methodologies to its specific synthesis, aiming for high-yield, low-impact production pathways.

Exploration of Novel Reaction Pathways and Reactivity Patterns

While the isoquinoline core is well-studied, the specific reactivity of this compound, with its distinct functional groups, remains an area ripe for exploration. Future research will delve into novel reaction pathways to understand and exploit the interplay between the electron-donating amino and hydroxyl groups and the aromatic system.

A significant area of investigation involves transition-metal-catalyzed C–H activation and functionalization. rsc.org Catalysts based on rhodium and cobalt have proven effective for the synthesis of 1-aminoisoquinoline (B73089) scaffolds through the coupling of aromatic compounds with alkynes or diazo compounds. rsc.orgacs.org These methods allow for the direct introduction of new substituents onto the isoquinoline core under mild and redox-neutral conditions. rsc.org For this compound, this could enable the selective functionalization at various positions, leading to a diverse library of new compounds.

Additionally, multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer an efficient route to structural complexity. nih.gov Exploring MCRs involving the this compound scaffold or its precursors could lead to the rapid discovery of novel and structurally diverse derivatives. nih.govacs.org Understanding the regioselectivity of reactions on the dual-functionalized ring system will be crucial for harnessing its synthetic potential.

Advanced Computational Modeling for Predictive Chemical Design

Advanced computational chemistry offers a powerful tool for accelerating the design and discovery of new molecules and reaction pathways, reducing the need for extensive empirical experimentation. For this compound, computational modeling can provide deep insights into its electronic structure, reactivity, and the properties of its potential derivatives.

Methods such as Density Functional Theory (DFT) can be employed to model reaction mechanisms, predict the kinetic and thermodynamic favorability of different reaction pathways, and explain observed regioselectivity. whiterose.ac.uk For instance, computational studies can help understand the divergent reaction pathways of dienolates, which are relevant intermediates in many C-C bond-forming reactions, predicting whether a reaction will occur at the α or γ position. whiterose.ac.uk

This predictive power is invaluable for the rational design of highly functionalized derivatives of this compound with tailored properties. By simulating the electronic and steric characteristics of various substituted analogues, researchers can pre-screen candidates for desired activities or physical properties before committing to their synthesis. This in silico approach streamlines the discovery process, saving time and resources.

Design of Highly Functionalized Derivatives with Tailored Chemical Properties

A primary goal of future research on this compound is the design and synthesis of novel derivatives with specific, tailored chemical properties for applications in medicinal chemistry, materials science, and chemical biology. nih.govresearchgate.net The inherent functionality of the parent molecule—the nucleophilic amino group, the acidic hydroxyl group, and multiple sites on the aromatic core—provides numerous handles for modification.

Research efforts will focus on introducing a wide variety of functional groups to modulate the molecule's properties, such as its solubility, electronic character, and ability to interact with biological targets or other molecules. google.comacs.org For example, the synthesis of isoquinoline-1,3,4-trione derivatives has led to the identification of potent enzyme inhibitors, where the introduction of an N-acyl group significantly improved activity. nih.gov Similarly, the synthesis of functionalized isoquinolone derivatives via Rh(III)-catalyzed annulation allows for the creation of novel α-amino acid derivatives with potential bioactivity. nih.gov

By systematically modifying the structure of this compound—for instance, through alkylation, acylation, or sulfonation of the amino and hydroxyl groups, or through cross-coupling reactions on the aromatic ring—researchers can create libraries of compounds for screening in various applications. researchgate.netgoogle.com

Integration with Flow Chemistry and High-Throughput Synthesis Methodologies

To accelerate the exploration of this compound's chemical space, modern automation technologies like flow chemistry and high-throughput synthesis are becoming indispensable. These methodologies allow for the rapid, efficient, and safe synthesis and screening of large numbers of compounds.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, offers numerous advantages, including enhanced safety, better temperature control, improved reproducibility, and easier scalability. Its integration with synthetic protocols for isoquinoline derivatives can streamline production and enable the exploration of reaction conditions that are challenging to access in batch mode.

High-throughput synthesis and screening techniques enable the parallel production and evaluation of extensive chemical libraries. researchgate.net For example, high-throughput screening of compounds from a combinatorial synthesis led to the discovery of novel isoquinoline-based enzyme inhibitors. nih.gov By combining a modular synthetic approach to this compound derivatives with high-throughput methodologies, researchers can rapidly map structure-activity relationships and identify lead compounds for further development. nih.govresearchgate.net This automated workflow creates a seamless link between synthesis and the profiling of novel chemical matter. researchgate.net

Q & A

Q. How should researchers manage data ownership and sharing when collaborating on studies involving this compound?

  • Methodological Answer : Define data ownership agreements early in collaborations to prevent disputes . Use repositories like PubChem or ChemSpider to share spectral data and synthetic protocols, ensuring compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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